Technical Monograph: N-Cyclohexylaniline Hydrochloride
Technical Monograph: N-Cyclohexylaniline Hydrochloride
Topic: N-Cyclohexylaniline Hydrochloride CAS 64316-73-0 Content Type: Technical Monograph Audience: Researchers, Process Chemists, and Regulatory Affairs Professionals
Critical Analysis of Synthesis, Properties, and Impurity Profiling in Drug Development
Executive Summary
N-Cyclohexylaniline Hydrochloride (CAS 64316-73-0) serves as a specialized intermediate in the synthesis of rubber antioxidants, dyes, and pharmaceutical building blocks. In modern drug development, its significance has shifted from a mere reagent to a critical structural alert due to its classification as a secondary amine. This functional group presents a direct risk for the formation of Nitrosamine Drug Substance Related Impurities (NDSRIs), specifically N-nitroso-N-cyclohexylaniline, a concern that dominates current FDA and EMA regulatory landscapes.
This guide synthesizes the physicochemical profile of the hydrochloride salt, details its preparation from the free base (CAS 1821-36-9), and provides a self-validating workflow for monitoring nitrosamine formation risks.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
While the free base is a liquid at room temperature, the hydrochloride salt offers improved stability and handling characteristics for solid-phase synthesis.
Core Identifiers
| Parameter | Specification |
| Chemical Name | N-Cyclohexylaniline Hydrochloride |
| Synonyms | N-Phenylcyclohexylamine HCl; Cyclohexanamine, N-phenyl-, hydrochloride |
| CAS Number (Salt) | 64316-73-0 |
| CAS Number (Free Base) | 1821-36-9 |
| Molecular Formula | C₁₂H₁₇N[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 211.73 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water |
| pKa (Free Base) | ~5.46 (Predicted) |
Structural Causality
The molecule consists of a secondary amine nitrogen bridging a phenyl ring and a cyclohexyl ring. The steric bulk of the cyclohexyl group provides kinetic stability, but the nitrogen remains nucleophilic enough to react with electrophiles (alkyl halides, acyl chlorides) and, critically, nitrosating agents.
Synthesis & Preparation Protocol
The synthesis follows a reductive amination pathway, preferred for its atom economy and yield. The subsequent salt formation must be controlled to prevent occlusion of solvent or excess acid.
Reaction Scheme
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Condensation: Aniline reacts with cyclohexanone to form the Schiff base (imine).
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Reduction: Catalytic hydrogenation (Pd/C) reduces the imine to the secondary amine.
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Salting: Treatment with anhydrous HCl precipitates the hydrochloride salt.
Figure 1: Step-wise synthesis from commercially available precursors to the hydrochloride salt.
Validated Laboratory Protocol (Gram Scale)
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Imine Formation: Combine cyclohexanone (1.0 eq) and aniline (1.0 eq) in toluene with a Dean-Stark trap. Reflux until water evolution ceases.
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Hydrogenation: Transfer the residue to an autoclave. Add 5% Pd/C (5 wt%). Pressurize with H₂ (30-50 psi) at 50°C until uptake stops. Filter catalyst.
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Salt Precipitation:
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Dissolve the resulting oil (Free Base) in diethyl ether or ethanol (5 volumes).
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Cool to 0°C in an ice bath.
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Slowly bubble anhydrous HCl gas or add 4M HCl in dioxane (1.1 eq).
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Filter the white precipitate, wash with cold ether, and dry under vacuum over P₂O₅.
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Critical Impurity Profiling: The Nitrosamine Risk
In the context of ICH M7 and recent FDA guidance, N-cyclohexylaniline is a Class 1 Nitrosamine Precursor .
Mechanism of NDSRI Formation
Secondary amines react with nitrosating agents (nitrites found in excipients like microcrystalline cellulose or crospovidone) under acidic conditions to form N-nitrosamines.
Target Impurity: N-Nitroso-N-cyclohexylaniline (N-Nitroso-N-phenylcyclohexylamine).
Figure 2: Mechanistic pathway for the formation of mutagenic N-nitroso impurities.
Risk Mitigation Strategy
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Excipient Screening: Use low-nitrite excipients if formulating this compound.
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Scavengers: Incorporate antioxidants like Ascorbic Acid or Alpha-tocopherol to quench nitrosating species.
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pH Control: Avoid processing conditions that maintain pH 3–4 in the presence of nitrites, as this is the optimal range for nitrosation.
Analytical Methodologies
Quantification of the salt and detection of the nitrosamine impurity requires high-sensitivity instrumentation.
HPLC Method for Assay (Salt)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV @ 254 nm (Phenyl chromophore).
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Retention Time: The free base typically elutes late due to lipophilicity (LogP ~3.7).
LC-MS/MS Method for Nitrosamine (Trace Level)
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Ionization: ESI Positive Mode.
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Transition (MRM): Monitor specific mass transitions for N-nitroso-N-cyclohexylaniline (MW ~204 Da).
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Precursor: [M+H]⁺ 205.1
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Product Ions: Characteristic fragmentation (loss of -NO group).
-
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Limit of Quantitation (LOQ): Must meet regulatory thresholds (often < 26.5 ng/day intake limit).
References
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ChemicalBook. (2024). N-Cyclohexylaniline Hydrochloride Product Description and CAS 64316-73-0 Verification. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74567, N-Cyclohexylaniline. Retrieved from
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European Medicines Agency (EMA). (2024). Nitrosamine impurities in human medicinal products. Retrieved from
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U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved from
-
LookChem. (2024). N-cyclohexylaniline hydrochloride CAS NO.64316-73-0 Suppliers and Data. Retrieved from
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